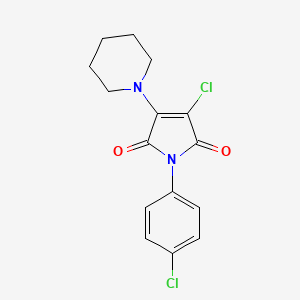
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CP-55,940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic benefits.
Mécanisme D'action
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione acts as a potent agonist for CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. When 3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione binds to these receptors, it activates a signaling cascade that can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and has also been studied for its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is its high affinity for CB1 and CB2 receptors, which allows for precise and selective targeting of these receptors. However, one limitation is that it can be difficult to control the dosage and concentration of 3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, which can lead to inconsistent results.
Orientations Futures
There are many potential future directions for research on 3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. Some possible areas of focus include studying its potential as a treatment for various neurological disorders, such as epilepsy and multiple sclerosis, as well as its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanisms of action of 3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione and its potential side effects.
Méthodes De Synthèse
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is synthesized through a multi-step process that involves the reaction of various chemicals, including 4-chlorobenzoyl chloride, piperidine, and 3-chloro-4-(4-chlorophenyl)-2,5-dihydro-2,5-furandione. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-chloro-1-(4-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is primarily used in scientific research to study the endocannabinoid system and its potential therapeutic benefits. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the body and play a key role in various physiological processes.
Propriétés
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-4-6-11(7-5-10)19-14(20)12(17)13(15(19)21)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAJKZMAGWLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
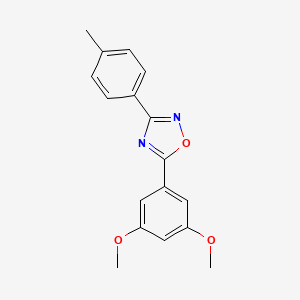
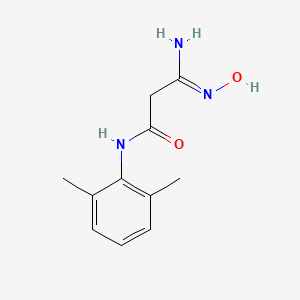
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
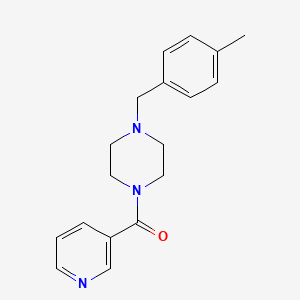

![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
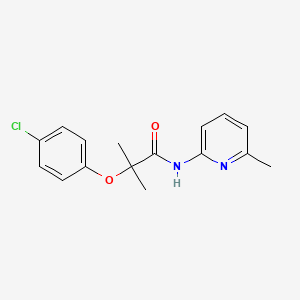
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)